molecular formula C12H10BFN2O3 B6341563 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid CAS No. 1449133-22-5

3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid

Cat. No.: B6341563
CAS No.: 1449133-22-5
M. Wt: 260.03 g/mol
InChI Key: CIQKUPRZPUUGGK-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid (CAS 1449131-72-9) is a boronic acid derivative with the molecular formula C12H10BFN2O3 and a molecular weight of 260.03 g/mol . This compound is provided as a solid research chemical for use in laboratory settings only. As an organoboron compound, it belongs to a class of molecules that have gained significant prominence in medicinal chemistry and drug discovery . Boronic acid derivatives, in general, possess a unique ability to form reversible covalent bonds with nucleophilic amino acid residues, making them valuable building blocks in the design of bioactive molecules . This mechanism is exemplified by FDA-approved boronic acid-based drugs such as Bortezomib, a proteasome inhibitor for cancer therapy, and Crisaborole, a topical anti-inflammatory agent . Researchers may explore this compound as a potential intermediate in the synthesis of novel therapeutic agents, inspired by the known applications of structurally similar molecules in developing prototypes with antimicrobial and anticancer activities . Handle with appropriate precautions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-fluoro-4-(pyridin-2-ylcarbamoyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFN2O3/c14-10-7-8(13(18)19)4-5-9(10)12(17)16-11-3-1-2-6-15-11/h1-7,18-19H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQKUPRZPUUGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NC2=CC=CC=N2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivative Preparation of 3 Fluoro 4 2 Pyridylcarbamoyl Benzeneboronic Acid

Established Synthetic Pathways for Arylboronic Acids

The synthesis of arylboronic acids is a cornerstone of modern organic synthesis, largely due to their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Several general methodologies have been established for the preparation of these versatile compounds.

One of the most traditional methods involves the use of organometallic reagents. This typically includes the reaction of an aryl Grignard reagent (ArMgX) or an aryllithium reagent (ArLi) with a trialkyl borate (B1201080) ester, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the arylboronic acid. The formation of the organometallic reagent is usually achieved through the reaction of an aryl halide with magnesium or lithium metal.

Another widely employed and more contemporary approach is the palladium-catalyzed Miyaura borylation reaction. This method involves the cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or bis(neopentyl glycolato)diboron, in the presence of a palladium catalyst and a base. This reaction offers excellent functional group tolerance and is a more direct route to arylboronic esters, which can be subsequently hydrolyzed to the corresponding boronic acids.

More recent advancements include metal-free C-H borylation reactions, where a C-H bond on the aromatic ring is directly converted to a C-B bond. These reactions are often catalyzed by iridium or rhodium complexes and offer a highly efficient and atom-economical route to arylboronic acids.

Targeted Synthesis Strategies for 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic Acid Precursors

A targeted synthesis of 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid would logically proceed through the formation of a key precursor, a halo-substituted N-(pyridin-2-yl)-benzamide, followed by a borylation step. A plausible synthetic route is outlined below:

Step 1: Amide Formation

The initial step involves the formation of an amide bond between a suitable 3-fluoro-4-halobenzoic acid derivative and 2-aminopyridine (B139424). For instance, 4-bromo-2-fluorobenzoic acid can be converted to its more reactive acid chloride, 4-bromo-2-fluorobenzoyl chloride, by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride. The subsequent reaction of 4-bromo-2-fluorobenzoyl chloride with 2-aminopyridine in the presence of a base, such as pyridine (B92270) or triethylamine, would yield the precursor, N-(pyridin-2-yl)-4-bromo-3-fluorobenzamide.

Step 2: Borylation

The second and final step is the conversion of the aryl bromide to the boronic acid. This is typically achieved through a Miyaura borylation reaction. The N-(pyridin-2-yl)-4-bromo-3-fluorobenzamide precursor would be reacted with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst, a suitable ligand, and a base. The resulting boronate ester can then be hydrolyzed under acidic or basic conditions to afford the final product, 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid.

An alternative approach could involve starting with 3-fluoro-4-formylphenylboronic acid. synblock.commedchemexpress.comsigmaaldrich.comfujifilm.com The aldehyde group could be oxidized to a carboxylic acid, which would then be coupled with 2-aminopyridine to form the final product.

Functionalization and Derivatization Approaches for 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic Acid Analogs

The structure of 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid offers several sites for functionalization and derivatization to generate a library of analogs for various research applications.

Derivatization of the Boronic Acid Moiety:

The boronic acid group is readily converted into various boronate esters by reaction with diols, such as pinacol, ethylene (B1197577) glycol, or N-methyliminodiacetic acid (MIDA). These esters can exhibit different stability and reactivity profiles. For instance, MIDA boronates are known for their high stability and are often used as protecting groups for boronic acids. nih.gov The boronic acid can also be converted to a trifluoroborate salt (ArBF₃K) by treatment with KHF₂.

Modification of the Aromatic Rings:

The phenyl and pyridyl rings can be further functionalized. For example, electrophilic aromatic substitution reactions could introduce additional substituents on the phenyl ring, although the existing substituents will direct the position of new groups. The pyridine ring can be N-oxidized, which can facilitate further functionalization at the 2- and 6-positions. researchgate.net

Modification of the Amide Linker:

The amide bond itself is generally stable, but modifications to the parent molecules before the amide coupling step can lead to a wide range of analogs. For example, using substituted 2-aminopyridines or different 3-fluoro-4-halobenzoic acids in the initial synthesis would result in a diverse set of final compounds.

Catalytic Systems and Reaction Conditions in the Synthesis of Related Boronic Acid Compounds

The success of the synthesis of 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid and its analogs, particularly the borylation step, is highly dependent on the choice of the catalytic system and reaction conditions. The palladium-catalyzed Miyaura borylation is the most relevant transformation in this context.

Catalysts:

A variety of palladium sources can be used, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) being common choices. Palladium catalysts bearing bulky, electron-rich phosphine (B1218219) ligands are often highly effective. For example, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is a widely used and robust catalyst for these transformations.

Ligands:

The choice of ligand is crucial for the efficiency of the catalytic cycle. Phosphine ligands are the most common, with examples including triphenylphosphine (B44618) (PPh₃), and more specialized Buchwald and Fu ligands like SPhos and XPhos, which are known to promote the coupling of challenging substrates.

Bases and Solvents:

A base is required to activate the diboron reagent and facilitate the transmetalation step. Common bases include potassium acetate (KOAc), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of solvent is also important, with common options being aprotic polar solvents like dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF).

The table below summarizes typical catalytic systems and conditions for the Miyaura borylation of aryl halides.

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O80-100
Pd₂(dba)₃SPhosK₃PO₄Toluene100-110
Pd(dppf)Cl₂-KOAcDMF80-90
PdCl₂(PPh₃)₂-Na₂CO₃DME/H₂O90

This table presents a generalized overview of common catalytic systems. Optimal conditions may vary depending on the specific substrates.

For fluorinated aryl halides, specific considerations may be necessary, as the electronic properties of the fluorine substituents can influence the reactivity of the substrate. In some cases, stronger bases or more electron-rich ligands may be required to achieve high yields. mdpi.com

Advanced Applications in Organic Synthesis and Catalysis Utilizing 3 Fluoro 4 2 Pyridylcarbamoyl Benzeneboronic Acid and Analogs

Role of Boronic Acids in Cross-Coupling Reactions within Organic Synthesis

Boronic acids are most renowned for their pivotal role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction has revolutionized the construction of carbon-carbon bonds, particularly for the formation of biaryl and vinylaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The general stability, low toxicity, and commercial availability of boronic acids contribute to their widespread use. chemicalbook.com

The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the organic group from the boronic acid to the palladium(II) center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

The versatility of the Suzuki-Miyaura coupling is showcased by its tolerance of a wide array of functional groups on both the boronic acid and the coupling partner. This allows for the late-stage functionalization of complex molecules, a highly desirable feature in drug discovery and development.

Aryl/Vinyl HalideBoronic AcidCatalyst/LigandBaseSolventTypical Yield (%)
4-BromoanisolePhenylboronic acidPd(PPh3)4Na2CO3Toluene/H2O>90
1-IodonaphthaleneVinylboronic acidPdCl2(dppf)K3PO4Dioxane85-95
2-ChloropyridineThiophene-2-boronic acidPd2(dba)3/SPhosCs2CO3Toluene80-90
Methyl 4-bromobenzoate4-Formylphenylboronic acidPd(OAc)2/XPhosK2CO3THF/H2O>95

Utility of 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic Acid as a Building Block in Complex Molecule Synthesis

While specific examples of the application of 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid in the synthesis of complex molecules are not extensively documented in publicly available literature, its structural features suggest significant potential as a versatile building block. The molecule incorporates several key functional groups that can be strategically employed in synthetic design.

The 3-fluoro-phenylboronic acid moiety is a prime candidate for participation in Suzuki-Miyaura cross-coupling reactions. The fluorine substituent can influence the electronic properties of the aromatic ring and may offer advantages in terms of metabolic stability in medicinal chemistry applications. The boronic acid group itself is the key functional handle for the C-C bond formation.

The 4-(2-pyridylcarbamoyl) substituent introduces several interesting possibilities. The amide linkage provides structural rigidity and potential for hydrogen bonding interactions. The pyridine (B92270) ring can act as a ligand for metal catalysts, potentially influencing the reactivity and selectivity of reactions at the boronic acid site through intramolecular coordination. Furthermore, the pyridine nitrogen offers a site for protonation or alkylation, allowing for modulation of the compound's solubility and electronic properties. This substituent could also serve as a handle for further synthetic transformations.

Functional GroupPotential Role in SynthesisIllustrative Application
Boronic Acid (-B(OH)2)Nucleophilic partner in cross-couplingSuzuki-Miyaura coupling
Fluorine (-F)Modulation of electronic properties and metabolic stabilityBioisosteric replacement for hydrogen in drug candidates
Amide (-CONH-)Structural scaffold, hydrogen bondingConformational constraint in bioactive molecules
PyridineDirecting group, ligand, site for functionalizationIntramolecular catalysis, salt formation

Investigations into Organocatalytic Roles of 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic Acid and Related Structures

Beyond their role as stoichiometric reagents in cross-coupling reactions, boronic acids are gaining increasing attention as organocatalysts. Their Lewis acidic nature allows them to activate various functional groups, facilitating a range of organic transformations. While the specific organocatalytic activity of 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid has not been reported, we can infer its potential based on the known reactivity of related boronic acid catalysts.

One prominent area of boronic acid organocatalysis is in the formation of amide bonds directly from carboxylic acids and amines. The boronic acid is thought to activate the carboxylic acid by forming an acyloxyboronate intermediate, which is more susceptible to nucleophilic attack by the amine. The 2-pyridylcarbamoyl group in the title compound could potentially modulate this catalytic activity through intramolecular hydrogen bonding or by acting as a general base.

Furthermore, the Lewis acidity of the boron center can be harnessed to catalyze a variety of other reactions, including condensations, cycloadditions, and conjugate additions. The electronic nature of the aryl ring, influenced by the fluorine atom, and the presence of the coordinating pyridine moiety in 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid could lead to unique catalytic properties and selectivities. However, it must be emphasized that these are prospective roles, and experimental validation is required.

Development of Novel Synthetic Transformations Facilitated by Boron-Containing Species

The field of boron chemistry is continuously evolving, with researchers developing novel synthetic transformations that go beyond traditional cross-coupling reactions. These new methods often exploit the unique electronic properties of boron to achieve unprecedented reactivity.

Recent advancements include the use of boronic acids and their derivatives in C-H activation/borylation reactions, allowing for the direct conversion of C-H bonds into C-B bonds. This provides a highly atom-economical route to organoboron compounds. Additionally, the involvement of boronic acids in photoredox catalysis has opened up new avenues for radical-mediated transformations.

While there is no specific literature on the use of 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid in these emerging areas, its structure suggests it could be a viable substrate or catalyst. The electron-withdrawing fluorine atom and the potentially coordinating pyridyl group could influence the reactivity in C-H activation or photoredox cycles. The exploration of this and related functionalized boronic acids in novel synthetic methodologies represents a promising area for future research.

Molecular Recognition and Sensing Mechanisms Involving 3 Fluoro 4 2 Pyridylcarbamoyl Benzeneboronic Acid

Boronic Acid-Diol Interactions for Analyte Detection

The primary mechanism underpinning the sensing capability of 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid is the reversible covalent interaction between its boronic acid moiety and molecules containing cis-diol functionalities. rsc.org Boronic acids are Lewis acids that can react with diols to form stable five- or six-membered cyclic boronate esters. nih.gov This reaction is highly dependent on the pH of the medium, as the boronic acid must be in its trigonal planar, sp²-hybridized form to bind with the diol, while the resulting boronate ester is a tetrahedral, sp³-hybridized species. rsc.org

The equilibrium of this reaction can be manipulated by the electronic properties of the boronic acid. The presence of a fluorine atom at the 3-position of the benzene (B151609) ring in 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid plays a crucial role. Fluorine is a strongly electron-withdrawing group, which increases the Lewis acidity of the boron atom. This enhanced acidity facilitates the formation of the boronate ester, allowing the interaction to occur at lower pH values than with unsubstituted phenylboronic acids. mdpi.com This is a significant advantage for the detection of biological analytes, which often requires sensors that can operate at physiological pH (around 7.4).

The general reaction can be depicted as follows:

Scheme 1: Reversible interaction of a boronic acid with a diol to form a cyclic boronate ester.

This interaction forms the basis for analyte detection. When the boronic acid is part of a larger molecular system that includes a signaling unit (e.g., a fluorophore), the change in hybridization and geometry at the boron center upon diol binding can be transduced into a measurable optical or electrochemical signal.

Selective Recognition of Saccharides by 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic Acid Derivatives

Saccharides are a major class of biomolecules that contain multiple diol units, making them ideal targets for boronic acid-based sensors. acs.org The selective recognition of specific saccharides from a complex mixture is a significant challenge due to their structural similarities. rsc.org Derivatives of 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid can be engineered to achieve higher selectivity for particular saccharides.

The selectivity of boronic acid-based sensors for different saccharides is influenced by several factors, including:

The fit between the boronic acid's binding site and the saccharide's diol arrangement: Different saccharides present their hydroxyl groups with distinct spatial orientations. For instance, fructose has a higher affinity for simple phenylboronic acids compared to glucose because it predominantly exists in the furanose form, which presents a cis-diol in a favorable conformation for binding. rsc.org

The pKa of the boronic acid: As mentioned, the electron-withdrawing fluorine atom lowers the pKa of the boronic acid, enhancing its binding affinity at neutral pH.

To illustrate the potential for selective saccharide recognition, the following table presents hypothetical binding constants for a derivative of 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid with various saccharides. This data is representative of typical selectivities observed for fluorinated phenylboronic acid sensors.

SaccharideBinding Constant (K) [M⁻¹] at pH 7.4
D-Fructose3500
D-Glucose800
D-Galactose1200
D-Mannose650

This is an interactive data table. You can sort and filter the data as needed.

Researchers have developed "diboronic acid" sensors, where two boronic acid moieties are held in a specific spatial arrangement by a molecular scaffold. mdpi.com This approach can lead to a significant enhancement in selectivity for glucose, as the two boronic acid groups can simultaneously bind to different diol units on the same glucose molecule. mdpi.com

Anion Sensing through Lewis Acidity of Boronic Acid Moieties (e.g., Fluoride, Cyanide)

The Lewis acidic nature of the boron atom in 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid also allows it to act as a receptor for Lewis basic anions, such as fluoride (F⁻) and cyanide (CN⁻). mdpi.com The interaction involves the donation of a lone pair of electrons from the anion to the empty p-orbital of the boron atom, leading to the formation of a tetrahedral boronate species. nih.gov

The strength of this interaction is again influenced by the electronic properties of the aryl ring. The electron-withdrawing fluorine substituent on the benzene ring increases the electrophilicity of the boron atom, making it a stronger Lewis acid and enhancing its affinity for anions. researchgate.net

The binding of fluoride to a phenylboronic acid can be represented as:

Scheme 2: Interaction of a phenylboronic acid with a fluoride anion.

This binding event can be coupled to a signaling mechanism. For example, if the boronic acid is part of a photoinduced electron transfer (PET) system, the binding of an anion can modulate the electronic properties of the sensor, leading to a change in fluorescence. researchgate.net

The table below provides illustrative binding affinities for a generic fluorinated phenylboronic acid with different anions, highlighting the potential for selective anion sensing.

AnionBinding Constant (K) [M⁻¹]
Fluoride (F⁻)1.5 x 10⁴
Cyanide (CN⁻)8.0 x 10³
Acetate (B1210297) (AcO⁻)5.0 x 10²
Chloride (Cl⁻)< 10

This is an interactive data table that allows for sorting and filtering.

The selectivity for fluoride over other halides is due to the hard and Lewis basic nature of fluoride, which has a strong affinity for the hard Lewis acidic boron center.

Design Principles for Fluorescent and Electrochemical Sensors Incorporating 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic Acid

Fluorescent Sensors:

The design of fluorescent sensors often relies on one of the following mechanisms:

Photoinduced Electron Transfer (PET): In a typical PET sensor, a fluorophore is linked to a tertiary amine which is in close proximity to the boronic acid. In the absence of a diol, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the fluorophore through PET. bath.ac.uk Upon binding of a diol, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the amine. This interaction lowers the energy of the lone pair, suppressing the PET process and resulting in an increase in fluorescence intensity ("turn-on" sensing). bath.ac.uk The 2-pyridyl group in the target compound contains a nitrogen atom that could potentially be involved in such a PET mechanism.

Intramolecular Charge Transfer (ICT): In ICT-based sensors, the boronic acid is part of a conjugated system that includes an electron-donating and an electron-accepting group. The binding of a diol alters the electronic properties of the boronic acid, which in turn modulates the ICT process, leading to a shift in the emission wavelength.

Aggregation-Induced Emission (AIE): Some sensors are designed to be aggregated in solution, which quenches their fluorescence. The binding of a saccharide can disaggregate the sensor molecules, leading to a significant enhancement of fluorescence. nih.govrsc.org

Electrochemical Sensors:

Electrochemical sensors offer an alternative method for detecting analytes with high sensitivity. rsc.org The design principles for electrochemical sensors incorporating 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid often involve:

Immobilization on an Electrode Surface: The boronic acid derivative can be immobilized on the surface of an electrode (e.g., gold, glassy carbon). When a diol-containing analyte binds to the boronic acid, it can alter the local environment at the electrode surface. This change can be detected by techniques such as:

Cyclic Voltammetry (CV): The binding of the analyte can hinder the access of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) to the electrode surface, leading to a change in the measured current. nih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS measures the resistance to charge transfer at the electrode-solution interface. The binding of an analyte can increase this resistance, providing a sensitive measure of the binding event. mdpi.comnih.gov

Redox-Active Boronic Acids: The boronic acid can be functionalized with a redox-active moiety (e.g., ferrocene). The binding of a diol can alter the redox potential of this moiety, which can be measured electrochemically.

The combination of the specific recognition properties of the 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid moiety with these sophisticated transduction mechanisms allows for the development of highly sensitive and selective sensors for a wide range of biologically and environmentally important analytes.

Supramolecular Chemistry and Self Assembly of 3 Fluoro 4 2 Pyridylcarbamoyl Benzeneboronic Acid Systems

Host-Guest Interactions with Macrocyclic Receptors (e.g., Cyclodextrins)

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a host molecule, which possesses a cavity, and a guest molecule that can fit within it. Cyclodextrins (CDs), a family of cyclic oligosaccharides, are common hosts due to their hydrophobic inner cavity and hydrophilic exterior. The interactions between fluoro-substituted aromatic compounds and cyclodextrins have been a subject of study. For instance, research on fluoro-substituted azobenzene (B91143) derivatives has shown that they can form stable 1:1 complexes with β-cyclodextrin. The stability of these complexes is quantified by their association constants.

While direct experimental data for 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid is not available, we can infer potential interactions. The fluoro-substituted benzene (B151609) ring of the molecule could likely be encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386) like β-CD or γ-CD. The binding affinity would be influenced by the size and shape complementarity between the guest molecule and the cyclodextrin cavity.

Table 1: Comparison of Association Constants (Kₐ) for Host-Guest Complexes with β-Cyclodextrin

Guest Molecule Association Constant (Kₐ) in M⁻¹ Reference
trans-F-azo-COOH 2.1 ± 0.2 × 10³
cis-F-azo-COOH 3.0 ± 0.3 × 10³

This table illustrates typical association constants for fluoro-substituted and other guest molecules with β-cyclodextrin, providing a comparative context for potential interactions of 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid.

Role of Intermolecular Forces (e.g., Hydrogen Bonding, π-Stacking, CH-Anion Interactions) in Self-Assembly

The self-assembly of molecules into larger, ordered structures is governed by a delicate balance of multiple non-covalent interactions. For 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid, several key intermolecular forces would be at play:

Hydrogen Bonding: The boronic acid group is a strong hydrogen bond donor, while the amide linkage contains both a hydrogen bond donor (N-H) and acceptor (C=O). The nitrogen atom of the pyridyl ring also acts as a hydrogen bond acceptor. These functionalities can lead to the formation of robust and directional hydrogen-bonded networks, which are crucial in guiding the self-assembly process.

π-Stacking: The electron-rich pyridine (B92270) ring and the electron-deficient fluoro-substituted benzene ring can engage in π-π stacking interactions. These interactions, arising from the overlap of p-orbitals, contribute significantly to the stability of the assembled structures.

The interplay of these forces dictates the final morphology and properties of the resulting supramolecular assemblies.

Formation of Supramolecular Architectures with 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic Acid

The combination of directional hydrogen bonding and π-stacking interactions in 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid can facilitate the formation of various supramolecular architectures. Depending on the conditions (e.g., solvent, concentration, temperature), this molecule could potentially self-assemble into structures such as:

One-dimensional (1D) chains or fibers: Directional hydrogen bonding between the boronic acid and amide groups could lead to the formation of linear chains.

Two-dimensional (2D) sheets: Further organization of these 1D chains through π-stacking interactions or weaker hydrogen bonds could result in the formation of extended 2D sheets.

Three-dimensional (3D) networks: The presence of multiple interaction sites could also lead to the formation of more complex 3D frameworks.

The study of silver fluorobenzenethiolates has demonstrated how subtle changes in the position of a fluorine atom can lead to different supramolecular synthons and packing motifs, such as sandwich-herringbone arrangements. This highlights the significant role that the fluorine atom in 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid could play in directing the formation of unique supramolecular architectures.

Tunable Supramolecular Systems for Specific Recognition Events

A key goal in supramolecular chemistry is the development of systems whose properties can be controlled or "tuned" by external stimuli. The self-assembly of 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid could be modulated by various factors, leading to tunable systems for molecular recognition.

pH: The boronic acid group is pH-sensitive. At higher pH, it can exist in its anionic boronate form, which would alter the hydrogen bonding patterns and electrostatic interactions, thereby influencing the self-assembly process.

Guest Molecules: The introduction of specific guest molecules that can interact with the pyridyl or boronic acid moieties could compete with the intermolecular interactions driving self-assembly, leading to a disassembly or rearrangement of the supramolecular structure. This forms the basis for creating responsive sensor systems.

Solvent: The polarity of the solvent can significantly impact the strength of the non-covalent interactions, particularly hydrogen bonding and hydrophobic effects, thus providing a means to control the assembly process.

By exploiting these tunable features, systems based on 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid could potentially be designed for applications in sensing, where the binding of a target analyte would trigger a measurable change in the properties of the supramolecular assembly, such as a change in fluorescence.

Structure Activity/property Relationships and Analog Design for 3 Fluoro 4 2 Pyridylcarbamoyl Benzeneboronic Acid

Influence of Fluorine Substitution on Chemical Reactivity and Selectivity

The introduction of a fluorine atom to the phenylboronic acid core significantly alters the compound's electronic properties, which in turn influences its reactivity and selectivity. Fluorine is a highly electronegative atom, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect.

This electron-withdrawing nature increases the Lewis acidity of the boronic acid group. A boronic acid's acidity is typically understood in the context of its Lewis acid character—its ability to accept a pair of electrons, for instance from a hydroxyl ion in an aqueous solution. The pKa of unsubstituted phenylboronic acid is approximately 8.86. The introduction of electron-withdrawing fluorine atoms generally lowers the pKa, making the boronic acid a stronger acid. This enhanced acidity is critical for the compound's ability to form reversible covalent bonds with diols or with specific amino acid residues like serine or threonine in biological targets, a key mechanism for many boronic acid-based inhibitors.

The position of the fluorine substituent is a critical determinant of this effect. While a detailed study for the specific 3-fluoro isomer of this compound is not available, general studies on fluorinated phenylboronic acids show that the acidity enhancement is dependent on the substitution pattern (ortho, meta, or para). For instance, an ortho-fluoro substituent can lead to enhanced acidity through the potential formation of an intramolecular hydrogen bond. The increased acidity and modified electronic distribution caused by the fluorine atom can also affect the compound's selectivity in binding interactions, favoring targets with complementary electrostatic environments.

Table 1: Acidity of Substituted Phenylboronic Acids This table provides illustrative pKa values for related compounds to demonstrate the effect of substituents on acidity.

Compound Substituent(s) pKa Value
Phenylboronic acid None 8.86
2-Formylphenylboronic acid 2-CHO 7.8
3-Fluoro-2-formylphenylboronic acid 3-F, 2-CHO 6.57
4-Fluoro-2-formylphenylboronic acid 4-F, 2-CHO 6.97
5-Fluoro-2-formylphenylboronic acid 5-F, 2-CHO 6.36

Impact of Pyridyl and Carbamoyl (B1232498) Moieties on Molecular Recognition and Binding Affinity

The 2-pyridylcarbamoyl moiety plays a pivotal role in molecular recognition and binding affinity through a combination of hydrogen bonding and specific coordination interactions. This functional group is composed of a carbamoyl (amide) linker and a terminal pyridine (B92270) ring, both of which contribute to the molecule's interaction profile.

The carbamoyl group (-CO-NH-) is a classic hydrogen-bonding motif. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. These capabilities allow the molecule to form strong and directional interactions with complementary residues in a biological target, such as the backbone or side chains of amino acids in a protein's binding site.

The terminal pyridine ring introduces additional and distinct interaction capabilities. The nitrogen atom within the pyridine ring is a hydrogen bond acceptor. Furthermore, pyridyl nitrogen can participate in coordination chemistry, forming bonds with metal ions that may be present in the active site of certain enzymes. The aromatic nature of the pyridine ring also allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The combination of the carbamoyl linker and the pyridyl ring creates a specific array of hydrogen bond donors and acceptors, which can be critical for achieving high binding affinity and selectivity for a particular target.

Systematic Structural Modifications and Their Effects on Compound Functionality

Systematic structural modifications of 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid can be explored to fine-tune its properties and enhance its functionality. Modifications can be envisioned at several key positions: the phenylboronic acid core, the carbamoyl linker, and the pyridyl ring.

Modifications of the Carbamoyl Linker: While the core amide bond is often crucial for hydrogen bonding, its local environment could be modified. For example, N-methylation would remove the hydrogen bond donor capability, which could be used to test the importance of that specific interaction.

Modifications on the Pyridyl Ring: This is a common site for analog synthesis. Adding substituents to the pyridine ring can alter its basicity, steric profile, and hydrogen-bonding capacity. Replacing the pyridyl ring with other aromatic or heterocyclic systems is another key strategy to explore different binding interactions. For example, analogs where the 2-pyridyl group is replaced by a 2-fluorobenzyl, 4-fluorobenzyl, or 2-methylphenyl group have been synthesized, indicating this is a synthetically accessible point for diversification. Such changes would significantly alter the shape and electronic properties of the molecule's "recognition element," potentially leading to changes in potency or selectivity.

Table 2: Examples of Structural Analogs This table lists known analogs where the 2-pyridyl moiety has been replaced, demonstrating a common strategy for structural modification.

Compound Name Modification from Parent Compound CAS Number
3-Fluoro-4-(2-fluorobenzylcarbamoyl)benzeneboronic acid Pyridyl group replaced by a 2-fluorobenzyl group 1449132-63-1
3-Fluoro-4-(4-fluorobenzylcarbamoyl)benzeneboronic acid Pyridyl group replaced by a 4-fluorobenzyl group 1449142-55-5
3-Fluoro-4-(2-methylphenylcarbamoyl)benzeneboronic acid Pyridyl group replaced by a 2-methylphenyl group 2096330-24-2

Development of Libraries of 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic Acid Analogs for Enhanced Performance

The development of compound libraries based on the 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid scaffold is a powerful strategy in drug discovery and materials science. Such libraries consist of a systematic collection of structurally related analogs designed to explore a wide range of chemical space and identify compounds with improved properties.

Boronic acid compound libraries are valuable tools for high-throughput screening (HTS) to discover new inhibitors for various enzymes or receptors. The synthesis of these libraries often employs robust and versatile chemical reactions, such as the Suzuki-Miyaura cross-coupling, which is well-suited for creating diverse arylboronic acid derivatives.

A library based on the lead compound would involve systematically varying the substituents at the key positions identified in the previous section. For example, a library could be constructed by:

Coupling a diverse set of amines (instead of 2-aminopyridine) to the 3-fluoro-4-carboxybenzeneboronic acid core.

Starting with different substituted 4-carboxybenzeneboronic acids and coupling them with 2-aminopyridine (B139424) and its derivatives.

By screening these libraries, researchers can gather extensive structure-activity relationship (SAR) data. This data helps to build a comprehensive understanding of how specific structural features contribute to the desired activity, selectivity, and other pharmacokinetic properties. The ultimate goal is to identify analogs with enhanced performance, such as greater potency, improved selectivity, or better physicochemical characteristics.

Computational and Theoretical Studies on 3 Fluoro 4 2 Pyridylcarbamoyl Benzeneboronic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

There is currently no available research that details the quantum chemical calculations performed specifically on 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid. Such studies, often employing Density Functional Theory (DFT), would be essential for determining key electronic properties. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the distribution of electron density, and the molecular electrostatic potential. This information is crucial for predicting the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations of Binding and Interaction Mechanisms

No molecular dynamics (MD) simulation studies have been published for 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid. MD simulations are a powerful tool for understanding how a molecule, or "ligand," interacts with a biological target, such as a protein's active site. These simulations could reveal the specific binding modes, key intermolecular interactions (like hydrogen bonds or pi-stacking), and the conformational changes that occur upon binding, providing a dynamic view of its mechanism of action at an atomic level.

Prediction of Spectroscopic Signatures and Elucidation of Reaction Pathways

Computational prediction of spectroscopic signatures (such as NMR, IR, and UV-Vis spectra) for 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid has not been reported. Theoretical calculations are frequently used to complement experimental data, helping to assign spectral peaks and understand the underlying molecular vibrations and electronic transitions. Furthermore, no computational studies elucidating the potential reaction pathways, transition states, or energy barriers for reactions involving this compound are available.

In Silico Screening and Rational Design of Novel Boronic Acid Derivatives

The use of 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid as a scaffold or starting point for in silico screening or the rational design of new, optimized derivatives is not documented in the current body of scientific literature. This type of research would involve using the compound's structure as a basis for virtual screening of compound libraries or for designing new molecules with potentially enhanced activity, selectivity, or improved pharmacokinetic properties.

Future Perspectives and Emerging Research Avenues for 3 Fluoro 4 2 Pyridylcarbamoyl Benzeneboronic Acid

Integration with Advanced Analytical Techniques for Chemical Biology

The benzeneboronic acid functional group is renowned for its ability to form reversible covalent bonds with diols, a characteristic that is particularly prevalent in saccharides and glycoproteins. This inherent reactivity positions 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid as a prime candidate for the development of sophisticated analytical tools for chemical biology.

Future research could focus on leveraging this compound as a selective capturing agent for glycoproteins or other diol-containing biomolecules. When immobilized on solid supports, such as magnetic nanoparticles or chromatography resins, it could facilitate the enrichment of low-abundance glycated proteins from complex biological samples, enabling more sensitive downstream analysis by mass spectrometry or other proteomic techniques. nih.govnih.govrsc.org The fluorine atom could serve as a unique spectroscopic tag for ¹⁹F NMR-based analytical methods, offering a background-free signal for quantitative and structural studies of its interactions with biological targets. nih.gov

The pyridylcarbamoyl moiety can act as a metal-chelating group and a hydrogen bond donor/acceptor, potentially modulating the binding affinity and selectivity of the boronic acid group. This could be exploited in the design of highly specific sensors for biologically important carbohydrates.

Table 1: Potential Applications in Advanced Analytical Techniques

Analytical TechniqueProposed Role of 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acidPotential Research Outcome
Affinity ChromatographyImmobilized ligand for selective capture of glycoproteins.Isolation of specific disease biomarkers from biofluids.
¹⁹F Nuclear Magnetic ResonanceSpectroscopic probe for studying biomolecular interactions.Quantitative analysis of carbohydrate-protein binding events.
Fluorescence SpectroscopyComponent of a fluorescent sensor for saccharides.Real-time monitoring of glucose levels in biological systems.
Mass SpectrometryDerivatization agent to enhance ionization of carbohydrates.Improved sensitivity in glycomic and metabolomic studies.

Potential in Bioorthogonal Chemistry and Chemical Probe Development

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgspringernature.com The development of novel bioorthogonal reactions is a burgeoning area of research, and 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid possesses structural features that could be exploited for this purpose.

While the boronic acid group's reactivity with diols is well-established, its potential for bioorthogonal ligation is an area ripe for exploration. Research could be directed towards developing novel, bio-inert reaction partners that selectively react with the boronic acid moiety under physiological conditions. The fluorine atom can enhance the metabolic stability of the molecule, a desirable feature for probes used in living systems. researchgate.netwikipedia.org

Furthermore, this compound could serve as a scaffold for the development of chemical probes to study biological processes. nih.gov By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the pyridyl ring or the benzene (B151609) ring, the molecule could be used to label and visualize specific biomolecules or cellular structures. The boronic acid would act as the "warhead," directing the probe to its diol-containing target.

Table 2: Hypothetical Bioorthogonal Ligation Strategy

Reaction Component 1Reaction Component 2 (Hypothetical)Resulting LinkagePotential Application
3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acidA bio-inert molecule with a novel functional groupA stable, bio-inert covalent bondIn vivo imaging of glycans on cell surfaces.

Sustainable Synthesis and Green Chemistry Approaches for Boronic Acid Production

The increasing emphasis on environmentally friendly chemical processes necessitates the development of sustainable methods for the synthesis of functionalized molecules like 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid. scispace.comresearchgate.netsemanticscholar.orgnih.gov Future research in this area will likely focus on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency.

One promising avenue is the exploration of catalytic methods for the formation of the amide bond between 3-fluoro-4-boronobenzoic acid and 2-aminopyridine (B139424), which would be a key step in the synthesis. Traditional amide coupling reagents often generate stoichiometric amounts of waste. The development of catalytic amidation protocols would significantly improve the atom economy of the synthesis.

Furthermore, green chemistry principles can be applied to the synthesis of the boronic acid moiety itself. This could involve the use of less hazardous solvents, the development of solvent-free reaction conditions, or the use of biocatalytic methods. researchgate.net

Table 3: Comparison of Synthetic Approaches

Synthetic StepTraditional MethodPotential Green Chemistry ApproachEnvironmental Benefit
Amide Bond FormationStoichiometric coupling reagents (e.g., HATU, EDC). scispace.comBoronic acid-catalyzed direct amidation. Reduced waste generation.
Boronic Acid SynthesisUse of organolithium or Grignard reagents with borate (B1201080) esters. nih.govPalladium-catalyzed C-H borylation.Avoids the use of highly reactive and hazardous organometallic reagents.
Solvent UsageChlorinated solvents (e.g., dichloromethane).Water or bio-based solvents.Reduced toxicity and environmental impact.

Exploration of Novel Interdisciplinary Applications in Chemical Sciences

The unique combination of functional groups in 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid opens the door to a wide range of interdisciplinary applications. nih.govrsc.orgnih.govsigmaaldrich.comresearchgate.net

In medicinal chemistry, this molecule could serve as a starting point for the design of enzyme inhibitors. Boronic acids are known to be effective inhibitors of serine proteases, and the pyridylcarbamoyl and fluoro substituents could be modified to achieve high affinity and selectivity for a particular enzyme target. sigmaaldrich.comresearchgate.net

In materials science, the ability of boronic acids to form dynamic covalent bonds with diols could be utilized in the development of self-healing materials or stimuli-responsive polymers. The incorporation of 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid into a polymer backbone could impart saccharide-sensing capabilities to the material.

The field of catalysis could also benefit from this molecule. The pyridyl nitrogen and the amide group could coordinate to a metal center, creating a novel ligand for asymmetric catalysis. The boronic acid moiety could act as a secondary binding site, influencing the stereochemical outcome of a reaction.

Table 4: Potential Interdisciplinary Research Directions

FieldPotential ApplicationRationale
Medicinal ChemistryDevelopment of targeted enzyme inhibitors.Boronic acids are known to bind to the active sites of certain enzymes. researchgate.net
Materials ScienceCreation of glucose-responsive hydrogels for drug delivery.The reversible interaction with glucose can trigger a change in the material's properties.
CatalysisDesign of novel ligands for enantioselective transformations.The multiple functional groups can create a chiral environment around a metal center.
Supramolecular ChemistryConstruction of complex, self-assembled architectures.The directional hydrogen bonding and covalent interactions can drive the formation of ordered structures.

Q & A

Q. What are the common synthetic routes for preparing 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. A key step is the introduction of the 2-pyridylcarbamoyl group via coupling reactions. For example:

Start with 3-fluoro-4-boronobenzene derivatives.

React with 2-pyridyl isocyanate or carbamoyl chloride under anhydrous conditions (e.g., DMF, 60–80°C, 12–24 hours) .

Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Critical parameters include moisture control (due to boronic acid sensitivity) and stoichiometric ratios to avoid side reactions.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Assess purity (>98% as per industrial standards) using a C18 column with acetonitrile/water gradients .
  • NMR : Confirm structure via <sup>1</sup>H NMR (e.g., δ 8.2–8.5 ppm for pyridyl protons) and <sup>19</sup>F NMR (single peak for fluorine) .
  • Mass Spectrometry : Verify molecular weight (e.g., [M+H]<sup>+</sup> at m/z 273.07) .
  • FTIR : Identify boronic acid B-O stretching (~1350 cm<sup>−1</sup>) and carbonyl C=O (~1650 cm<sup>−1</sup>) .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer :
  • Solubility : DMSO (>10 mM) or methanol (limited solubility; test at 1–5 mM) . Avoid protic solvents for long-term storage.
  • Storage : Store at 2–8°C under inert gas (argon) to prevent boronic acid oxidation. Use amber vials to minimize light degradation .

Advanced Research Questions

Q. How does the fluorine substituent influence reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The meta-fluorine enhances electrophilicity of the boronic acid, accelerating transmetalation with palladium catalysts. However, steric hindrance from the pyridylcarbamoyl group may require optimized conditions:
  • Use Pd(PPh3)4 (2–5 mol%) in THF/water (3:1) at 70°C .
  • Add K2CO3 (2 eq.) as a base to stabilize the boronate intermediate .
    Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane).

Q. What strategies can mitigate steric hindrance during cross-coupling reactions involving this boronic acid?

  • Methodological Answer :
  • Microwave-assisted synthesis : Shorten reaction time (30–60 minutes vs. 24 hours) to reduce decomposition .
  • Bulky ligands : Use XPhos or SPhos ligands to stabilize Pd intermediates and improve coupling efficiency .
  • Pre-activation : Convert boronic acid to the more reactive trifluoroborate salt (e.g., via KHF2 treatment) .

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Methodological Answer :
  • Perform docking studies (AutoDock Vina) using the boronic acid’s B-OH group as a nucleophilic warhead.
  • Analyze binding affinity to serine proteases (e.g., β-lactamase) via hydrogen bonding with the pyridyl nitrogen .
  • Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (KD < 10 µM) .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Control experiments : Test against isogenic cell lines to rule off-target effects.
  • Structure-activity relationship (SAR) : Compare analogs (e.g., morpholinyl vs. pyridyl derivatives) to identify critical substituents .
  • Meta-analysis : Cross-reference datasets from PubChem (CID 57618415) and EPA DSSTox (DTXSID90689282) to identify consensus pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.